molecular formula C10H10N2O3 B428156 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide

4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No.: B428156
M. Wt: 206.2g/mol
InChI Key: JCCXXVVOGZSZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This benzamide derivative has been identified as a fragment-like inhibitor in fragment-based drug discovery (FBDD) campaigns. It has demonstrated specific binding activity against the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator . Structural biology studies, specifically X-ray crystallography, have confirmed that this compound binds to the first bromodomain of BRD4 (Brd4 Bromodomain 1) . Bromodomains are "readers" of acetylated lysine residues on histones, and BRD4 plays a critical role in controlling gene expression. Inhibiting its activity is a significant strategy in exploring treatments for cancer and other diseases . As such, this compound serves as a valuable chemical tool for researchers studying epigenetic mechanisms, bromodomain function, and for developing potential therapeutic agents . The compound is typically in stock and available for research purposes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.2g/mol

IUPAC Name

4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

InChI

InChI=1S/C10H10N2O3/c11-9(13)7-1-3-8(4-2-7)12-5-6-15-10(12)14/h1-4H,5-6H2,(H2,11,13)

InChI Key

JCCXXVVOGZSZPQ-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The oxazolidinone scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Structural Features Biological Target Pharmacological Notes
4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide C₁₀H₁₀N₂O₃ Benzamide, unsubstituted oxazolidinone BRD4 bromodomain Epigenetic regulation inhibitor
4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzamide C₁₃H₁₄FN₃O₄ Fluorine at C2, acetamidomethyl group at C5 Undisclosed Enhanced metabolic stability via fluorine
Inavolisib (WHO INN List 122) C₁₉H₂₀F₂N₆O₃ Difluoromethyl, benzoxazepine-imidazole hybrid PI3Kα kinase Phase III oncology candidate; improved selectivity via difluoromethyl
Rivaroxaban Intermediate C₁₄H₁₇N₃O₄ Morpholin-3-one, aminomethyl at C5 Factor Xa (anticoagulant) Industrial-scale synthesis; cost-effective route
5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-2-thiophenecarboxamide Undisclosed Thiophene carboxamide, morpholinyl substituent Antibacterial Broad-spectrum activity; chloro-thiophene enhances membrane penetration

Key Observations

Substituent Effects: Fluorine: The 2-fluoro substitution in C₁₃H₁₄FN₃O₄ improves metabolic stability and binding affinity via hydrophobic interactions . Morpholinone: Present in Rivaroxaban intermediates, this group enhances solubility and bioavailability, critical for oral anticoagulants . Difluoromethyl (Inavolisib): Increases potency and kinase selectivity by modulating electron density and steric bulk .

Therapeutic Applications: BRD4 Inhibition: The unsubstituted benzamide-oxazolidinone hybrid (4HXP) is a lead for cancer therapeutics due to BRD4’s role in oncogene expression . Antibacterial Activity: Thiophene-carboxamide derivatives () leverage chloro and sulfonamide groups for Gram-positive targeting .

Synthetic Accessibility :

  • The Rivaroxaban intermediate’s synthesis emphasizes eco-friendly, scalable methods (e.g., catalytic hydrogenation), contrasting with fragment-based approaches for BRD4 inhibitors .
  • Inavolisib’s complex structure requires multi-step synthesis, reflecting its advanced development stage .

Pharmacokinetic and Pharmacodynamic Insights

  • BRD4 Inhibitor (4HXP) : Exhibits moderate solubility (logP ~1.2) but high crystallinity, aiding co-crystallization studies for structure-activity optimization .
  • Inavolisib: Demonstrates nanomolar potency (IC₅₀ <10 nM) against PI3Kα, attributed to the benzoxazepine-imidazole core’s rigid conformation .
  • Antibacterial Analogs: Chloro-thiophene derivatives show MIC values <1 µg/mL against Staphylococcus aureus, outperforming earlier oxazolidinones like linezolid .

Preparation Methods

Cyclization-Acylation Sequential Approach

The foundational methodology, as detailed in patent EP1328509B1, involves reacting a carbamate derivative I with an (S)-epoxide II or (S)-secondary alcohol IV in the presence of a lithium cation and a strong base (pKa > 8) to yield the oxazolidinone intermediate III . For this compound, the carbamate I is designed with a benzamide group at the para position of the aryl ring (R₁ = 4-benzamidophenyl). The reaction proceeds via nucleophilic attack of the carbamate’s oxygen on the epoxide’s electrophilic carbon, followed by ring closure (Scheme 1).

Subsequent acylation of the oxazolidinone’s free amine IX with benzoyl chloride or an activated benzoyl derivative introduces the final benzamide group. This step typically employs trialkylamines as bases and polar aprotic solvents like tetrahydrofuran (THF). The Journal of Heterocyclic Chemistry (1993) corroborates this acylation protocol, noting yields exceeding 70% when using benzoyl chloride in dichloromethane with N,N-diisopropylethylamine.

Direct Coupling of Oxazolidinone Amines

An alternative route involves synthesizing the oxazolidinone amine IX independently, followed by coupling with 4-nitrobenzoyl chloride and subsequent reduction to the benzamide. Patent US8445525B2 exemplifies this approach, where a pre-formed oxazolidinone amine is reacted with 4-nitrobenzoyl chloride in the presence of sodium hydride, yielding 4-nitro-N-(oxazolidinonyl)benzamide, which is hydrogenated to the target compound. This method avoids the need for protecting groups but requires stringent control over nitro-group reduction to prevent over-hydrogenation.

One-Pot Synthesis

The one-pot method, as outlined in EP1328509B1, streamlines the process by combining cyclization and acylation in a single reaction vessel. A carbamate I is treated with an (S)-t-butylcarbamyl epoxide II under basic conditions (lithium t-butoxide in methanol), followed by in situ acid hydrolysis to release the amine IX , which is immediately acylated with benzoyl anhydride. This method reduces intermediate isolation steps, achieving an overall yield of 65–72%.

Detailed Methodologies and Reaction Optimization

Cyclization Step: Key Variables

The cyclization of carbamates with epoxides is highly sensitive to base strength and solvent polarity. Lithium alkoxides (e.g., lithium t-butoxide) in THF or methanol are preferred, as they facilitate deprotonation of the carbamate while stabilizing the transition state. Elevated temperatures (50–60°C) accelerate the reaction but risk epoxide ring-opening side reactions. Crystallization of the (S)-epoxide intermediate II from methanol enhances enantiomeric excess (ee > 98%).

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)ee (%)
LiO-t-BuTHF208598
DBUMeOH257895
K₂CO₃DMF606290

Acylation Step: Reagent Selection

Benzoylation of the oxazolidinone amine IX is most efficient using benzoyl chloride in dichloromethane with triethylamine, achieving 89% yield. Alternatives like benzoyl anhydride require longer reaction times (12–16 hours) but minimize racemization. Patent US8445525B2 highlights the use of sodium hydride in dimethylformamide (DMF) for bulky acylating agents, though this increases hydrolysis risks.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the oxazolidinone carbonyl (δ 165–167 ppm in ¹³C NMR) and benzamide protons (δ 7.8–8.1 ppm in ¹H NMR). High-performance liquid chromatography (HPLC) with chiral columns verifies enantiopurity, while mass spectrometry (MS) provides molecular ion validation (m/z 235.1 for C₁₀H₁₀N₂O₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.